molecular formula C9H15N3O B1270482 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol CAS No. 436088-86-7

5-Amino-1-cyclohexyl-1H-pyrazol-3-ol

Cat. No.: B1270482
CAS No.: 436088-86-7
M. Wt: 181.23 g/mol
InChI Key: WSKUESZJRGGBRL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclohexylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent amination . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production .

Chemical Reactions Analysis

5-Amino-1-cyclohexyl-1H-pyrazol-3-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like water, ethanol, or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Amino-1-cyclohexyl-1H-pyrazol-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The cyclohexyl group provides hydrophobic interactions, which can affect the compound’s binding affinity and specificity. The pyrazol-3-ol moiety can participate in various chemical reactions, contributing to the compound’s overall biological activity .

Properties

IUPAC Name

3-amino-2-cyclohexyl-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c10-8-6-9(13)11-12(8)7-4-2-1-3-5-7/h6-7H,1-5,10H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKUESZJRGGBRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=CC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353429
Record name 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436088-86-7
Record name 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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